2-Methoxy-2-methylpropanal

Catalog No.
S3340229
CAS No.
36133-35-4
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methylpropanal

CAS Number

36133-35-4

Product Name

2-Methoxy-2-methylpropanal

IUPAC Name

2-methoxy-2-methylpropanal

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3

InChI Key

HSCUZOQCNBPBST-UHFFFAOYSA-N

SMILES

CC(C)(C=O)OC

Canonical SMILES

CC(C)(C=O)OC

2-Methoxy-2-methylpropanal, with the molecular formula C5H10O2C_5H_{10}O_2, is an organic compound classified as an aldehyde. It features a methoxy group and a branched alkyl structure, making it part of a unique class of compounds that exhibit both aldehydic and ether characteristics. This compound is characterized by its pleasant floral aroma and is used in various applications, particularly in the fragrance industry. Its structure includes a five-carbon chain with a methoxy group attached to the second carbon, contributing to its reactivity and versatility in

Typical of aldehydes and ethers:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or esters. The presence of the methoxy group may influence the reaction pathway and products formed.
  • Reduction: The aldehyde functional group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones under basic conditions, leading to larger carbon frameworks.
  • Esterification: Reacting with alcohols can produce esters, which are often used in flavoring and fragrance applications .

Research into the biological activity of 2-Methoxy-2-methylpropanal is limited, but it has been identified as having potential antimicrobial properties. Its presence in various food products suggests it may play a role in flavor profiles and could have implications for food preservation. Additionally, its safety profile indicates that while it can cause skin irritation, it is generally regarded as safe for use in cosmetics and fragrances when used appropriately .

Several methods exist for synthesizing 2-Methoxy-2-methylpropanal:

  • Methoxylation of 2-Methylpropanal: This involves reacting 2-methylpropanal with methanol in the presence of an acid catalyst to introduce the methoxy group.
  • Hydroformylation: Utilizing alkene substrates that undergo hydroformylation can yield aldehydes that can be further modified to include methoxy groups.
  • Direct Alkylation: Starting from simpler ethers or alcohols, alkylation reactions can introduce the necessary functional groups to form 2-Methoxy-2-methylpropanal .

Due to its unique properties, 2-Methoxy-2-methylpropanal finds applications in:

  • Fragrance Industry: Used as a scent component in perfumes and household products due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving 2-Methoxy-2-methylpropanal focus primarily on its compatibility with other chemical substances and its behavior in various formulations. Its interactions with skin and mucous membranes have been studied to ensure safety in cosmetic applications. Additionally, studies on its reactivity with other aldehydes and alcohols provide insights into potential applications in synthetic organic chemistry .

Similar compounds include:

Compound NameMolecular FormulaKey Characteristics
2-MethylpropanalC4H8OC_4H_8OA simpler aldehyde without the methoxy group
Methyl tert-butyl etherC5H12OC_5H_{12}OAn ether used as a fuel additive
PropanalC3H6OC_3H_6OA straight-chain aldehyde with different properties

Uniqueness of 2-Methoxy-2-methylpropanal

What sets 2-Methoxy-2-methylpropanal apart from these compounds is its dual functionality as both an aldehyde and an ether, allowing it to participate in a wider range of

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Methoxy-2-methylpropanal

Dates

Modify: 2024-04-14

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